HTH-01-015

説明

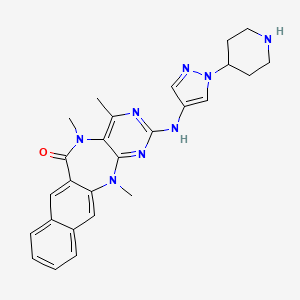

Structure

3D Structure

特性

IUPAC Name |

2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSDJDLAKKAWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HTH-01-015: A Technical Guide to a Selective NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HTH-01-015, a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5. This compound has emerged as a critical chemical probe for elucidating the diverse biological roles of NUAK1, a member of the AMP-activated protein kinase (AMPK) family. This document consolidates key findings on its mechanism of action, in vitro and cellular activity, and selectivity profile. Detailed experimental protocols for assays in which this compound has been characterized are provided, alongside visualizations of the NUAK1 signaling pathway and experimental workflows to facilitate its application in research and drug development.

Introduction

NUAK1 is a serine/threonine kinase activated by the tumor suppressor kinase LKB1.[1][2] It is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, senescence, and neuronal polarity.[1][3][4] Dysregulation of NUAK1 signaling is associated with various pathologies, including cancer and neurodevelopmental disorders.[5][6] The development of selective inhibitors is paramount to understanding the therapeutic potential of targeting NUAK1. This compound was identified as a highly selective inhibitor of NUAK1, demonstrating utility in probing the physiological and pathological functions of this kinase.[1][7]

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the pyrimido-diazepine class.[1][7]

| Property | Value | Reference |

| Chemical Name | 4,5,13-trimethyl-2-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)-5,13-dihydro-6H-naphtho[2,3-e]pyrimido[5,4-b][3][7]diazepin-6-one | [8] |

| Molecular Formula | C26H28N8O | [8] |

| Molecular Weight | 468.57 g/mol | [8] |

| CAS Number | 1613724-42-7 | [8] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and Ethanol | [2][9] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of NUAK1.[1] The LKB1 tumor suppressor kinase phosphorylates and activates NUAK1.[5] Once active, NUAK1 phosphorylates downstream substrates, a key one being Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445 (Ser445).[1][10] This phosphorylation event inhibits the activity of the myosin light chain (MLC) phosphatase complex, thereby influencing cell adhesion and migration.[5][11] this compound selectively binds to the ATP-binding pocket of NUAK1, preventing the phosphorylation of its substrates.[1]

Quantitative Data

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 | Assay Conditions | Reference |

| NUAK1 | 100 nM | Assayed with 100 µM ATP | [1][7] |

| NUAK2 | >10,000 nM (>10 µM) | Assayed with 100 µM ATP | [1][7] |

| Panel of 139 other kinases | No significant inhibition | - | [1][8] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| HEK-293 | MYPT1 Ser445 Phosphorylation | Inhibition | 3-10 µM (maximal effect) | [7] |

| U2OS | Cell Proliferation | Inhibition (similar to NUAK1 shRNA knockdown) | 10 µM | [1][8] |

| U2OS | 3D Cell Invasion | Inhibition (similar to NUAK1 knockdown) | 10 µM | [1][8] |

| MEFs | Cell Proliferation | Inhibition (similar to NUAK1 knockout) | 10 µM | [1][8] |

| MEFs | Cell Migration (Wound Healing) | Inhibition (similar to NUAK1 knockout) | 10 µM | [1][8] |

| WPMY-1 | Apoptosis | 4.9-fold increase | 10 µM | [12] |

| WPMY-1 | Actin Polymerization | Breakdown of actin filaments | Not specified | [12] |

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from Banerjee et al. (2014).[1]

-

Reaction Setup: Assays are performed in a 50 µL reaction volume.

-

Components:

-

Purified GST-tagged NUAK1 or other kinases.

-

200 µM Sakamototide peptide substrate.

-

100 µM [γ-³²P]ATP (~500 c.p.m./pmol).

-

Varying concentrations of this compound or DMSO vehicle control.

-

Kinase buffer.

-

-

Incubation: The reaction mixture is incubated for 30 minutes at 30°C.

-

Termination: 40 µL of the reaction is spotted onto P81 phosphocellulose paper and immediately immersed in 50 mM orthophosphoric acid.

-

Washing: The P81 papers are washed three times with 50 mM orthophosphoric acid, followed by a final rinse in acetone.

-

Quantification: After air-drying, the incorporation of ³²P into the substrate is measured by Cerenkov counting.

-

Data Analysis: IC50 values are calculated using non-linear regression analysis with software such as GraphPad Prism.[1][13]

Western Blot for MYPT1 Phosphorylation

This protocol is based on the methodology described by Banerjee et al. (2014).[7]

-

Cell Treatment: Culture HEK-293 cells and treat with varying concentrations of this compound or DMSO for 16 hours.

-

Induction of MYPT1 Phosphorylation: To induce cell detachment and subsequent MYPT1 phosphorylation, replace the medium with an EDTA-based cell dissociation buffer containing the same concentration of this compound for 20 minutes.

-

Cell Lysis: Lyse the cells immediately after treatment.

-

Immunoprecipitation (Optional but recommended): Immunoprecipitate endogenous MYPT1 from cell lysates (e.g., using 0.5 mg of total lysate).

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for phospho-MYPT1 (Ser445).

-

Incubate with a primary antibody for total MYPT1 as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This protocol follows the description in Banerjee et al. (2014).[14]

-

Cell Seeding: Seed U2OS cells (e.g., 2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (e.g., 3,000 cells/well) in 96-well plates.

-

Treatment: Treat the cells with 10 µM this compound or DMSO vehicle control. Include NUAK1 knockdown or knockout cells as positive controls.

-

Incubation: Culture the cells for 5 days.

-

Quantification: Measure cell proliferation using a colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS).

-

Data Analysis: Compare the absorbance readings of treated cells to control cells to determine the effect on proliferation.

Wound Healing (Cell Migration) Assay

This protocol is based on the methodology described by Banerjee et al. (2014).[14]

-

Cell Culture: Grow MEFs to confluence in a culture plate.

-

Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing 10 µM this compound or DMSO.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 2 hours for 15-20 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

3D Matrigel Transwell Invasion Assay

This protocol is adapted from the methods used by Banerjee et al. (2014).[9]

-

Chamber Preparation: Use a Matrigel-coated invasion chamber (e.g., from BD Biosciences).

-

Cell Preparation: Serum-starve U2OS cells for 2 hours, then detach them.

-

Seeding: Resuspend cells (e.g., 2.5 x 10⁵ cells) in serum-free medium containing 1% BSA and add them to the upper chamber. Include 10 µM this compound or DMSO in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for 16 hours at 37°C in a 5% CO₂ incubator.

-

Analysis:

-

Remove non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have invaded to the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields to quantify invasion.

-

Selectivity Profile

This compound exhibits remarkable selectivity for NUAK1. In a kinase panel of 140 different kinases, including 10 members of the AMPK family, this compound showed no significant inhibition at a concentration of 1 µM.[1][13] It is over 100-fold more selective for NUAK1 than for the closely related NUAK2.[9] This high degree of selectivity makes this compound an excellent tool for specifically interrogating the function of NUAK1 in various biological systems.

Synthesis

The chemical synthesis of this compound has been described by Banerjee et al. (2014).[7][14] It was derived from the optimization of LRRK2-IN-1 and related pyrimido-diazepine compounds that were found to have weak inhibitory effects on NUAK1.[7][14] The detailed synthesis scheme is available in the supplementary information of the primary publication.[7]

In Vivo Data

As of the latest available information, there is no publicly accessible in vivo pharmacokinetic or efficacy data for this compound.[6] While formulations for in vivo use have been proposed, further studies are required to characterize its properties in animal models.[3][9]

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of NUAK1. Its well-characterized in vitro and cellular activities, combined with its high selectivity, establish it as an invaluable chemical probe for dissecting the roles of NUAK1 in health and disease. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this compound in their studies, paving the way for new discoveries in NUAK1 biology and the potential development of novel therapeutics.

References

- 1. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | AMPK | TargetMol [targetmol.com]

- 3. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. dash.harvard.edu [dash.harvard.edu]

HTH-01-015: A Technical Guide to its Target Protein, NUAK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and selective inhibitor of NUAK family SnF1-like kinase 1 (NUAK1), also known as ARK5.[1][2] NUAK1 is a member of the AMP-activated protein kinase (AMPK) family of protein kinases.[1][3][4] This kinase is activated by the tumor suppressor kinase LKB1 and has been implicated in various cellular processes, including cell proliferation, migration, and invasion.[1][3][4] This technical guide provides a comprehensive overview of this compound's interaction with its target protein, NUAK1, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound's activity and selectivity.

Table 1: Inhibitory Activity of this compound

| Target | IC50 |

| NUAK1 | 100 nM |

| NUAK2 | >10 µM |

Data sourced from multiple references.[1][3][4][5]

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Concentration | Effect |

| U2OS | Cell Proliferation | 10 µM | Inhibition of proliferation |

| U2OS | Cell Invasion (3D Matrigel) | 10 µM | Marked inhibition of invasiveness |

| Mouse Embryonic Fibroblasts (MEFs) | Cell Proliferation | 10 µM | Suppression of proliferation |

| Mouse Embryonic Fibroblasts (MEFs) | Wound-Healing Assay | 10 µM | Inhibition of cell migration |

| HEK-293 | MYPT1 Phosphorylation | 0.1 µM | ~80% reduction in phosphorylation |

Data compiled from various studies.[1][4][6][7]

Signaling Pathway

NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase. Upon activation by LKB1, NUAK1 phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445.[1][3] This phosphorylation event is a well-characterized downstream marker of NUAK1 activity. This compound selectively inhibits NUAK1, thereby preventing the phosphorylation of MYPT1 and impacting downstream cellular processes such as cell adhesion and migration.[3][4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on NUAK1 activity.

Materials:

-

Purified GST-tagged NUAK1

-

[γ-³²P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

50 mM orthophosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing purified GST-NUAK1, Sakamototide substrate peptide, and the desired concentration of this compound in the assay buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[2][8]

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[2][8]

-

Wash the P81 paper extensively in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone.[2][8]

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of kinase activity relative to a DMSO control and plot against the inhibitor concentration to determine the IC50 value.[5]

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Materials:

-

U2OS cells or Mouse Embryonic Fibroblasts (MEFs)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

96-well plates

-

CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit (or similar)

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 2,000-3,000 cells/well) and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 5 days).[1][2]

-

At the end of the incubation period, add the CellTiter 96 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.

3D Matrigel Invasion Assay

This assay evaluates the impact of this compound on the invasive potential of cancer cells.

Materials:

-

U2OS cells

-

Serum-free DMEM with 1% BSA

-

DMEM with 10% FBS (chemoattractant)

-

Growth-factor-reduced Matrigel invasion chambers (e.g., Transwell inserts)

-

This compound dissolved in DMSO

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Serum-starve U2OS cells for 2 hours.[1]

-

Resuspend the cells in serum-free DMEM with 1% BSA.

-

Add the cell suspension (e.g., 2.5 x 10⁵ cells) to the upper chamber of the Matrigel-coated inserts.[1] The medium in the upper chamber should contain the desired concentration of this compound or DMSO.

-

Add DMEM with 10% FBS to the lower chamber as a chemoattractant.[1]

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells in several microscopic fields.

-

Compare the number of invading cells in the this compound-treated wells to the DMSO-treated control wells.

Conclusion

This compound is a valuable research tool for investigating the biological functions of NUAK1. Its high selectivity and potency allow for the specific interrogation of the LKB1-NUAK1 signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cancer biology and other NUAK1-related pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. This compound | AMPK | TargetMol [targetmol.com]

HTH-01-015: A Deep Dive into its Biological Activity and Mechanism of Action

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological activity of HTH-01-015, a potent and selective inhibitor of NUAK1 kinase. Targeted at researchers, scientists, and professionals in the field of drug development, this document synthesizes key quantitative data, details experimental methodologies for its characterization, and visualizes its role in cellular signaling pathways.

Core Biological Activity: Selective Inhibition of NUAK1

This compound has been identified as a highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5.[1][2] It demonstrates potent inhibition of NUAK1 with an IC50 value of 100 nM.[1][3][4][5][6] This inhibitory action is over 100-fold more potent against NUAK1 than the related NUAK2, which has an IC50 of greater than 10 µM.[1][2] Furthermore, this compound shows a high degree of selectivity, exhibiting no significant inhibition against a panel of 139 other protein kinases, including ten members of the AMPK family.[3][4][7]

Quantitative Inhibitory Data

| Target | IC50 | Selectivity |

| NUAK1 | 100 nM[1][3][4][5][6] | >100-fold vs NUAK2[1][2] |

| NUAK2 | >10 µM[1] | |

| Other Kinases (139) | No significant inhibition[3][4][7] |

Cellular Effects and Mechanism of Action

The biological activity of this compound extends to various cellular processes, primarily through its inhibition of the NUAK1 signaling pathway. NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is activated by the tumor suppressor kinase LKB1.[1][4]

Inhibition of Substrate Phosphorylation

In cellular contexts, this compound effectively inhibits the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at serine 445, a well-characterized downstream substrate of NUAK1.[1][4][7] This inhibitory effect has been observed in various cell lines, including U2OS and mouse embryonic fibroblasts (MEFs).[1][4][7] At a concentration of 10 µM, this compound has been shown to partially inhibit the phosphorylation of MYPT1.[8]

Regulation of Cell Proliferation, Migration, and Invasion

This compound has been demonstrated to impact key cellular functions implicated in cancer progression:

-

Cell Proliferation: The compound inhibits cell proliferation in U2OS cells and MEFs.[3][4][8]

-

Cell Migration: In wound-healing assays using MEFs, this compound significantly inhibits cell migration.[4][8]

-

Cell Invasion: this compound impairs the invasive potential of U2OS cells in a 3D cell invasion assay.[4][7][8]

These effects are consistent with the biological roles of NUAK1, suggesting that this compound exerts its anti-proliferative and anti-invasive effects through the specific inhibition of this kinase.

Signaling Pathway

The mechanism of action of this compound is centered on the LKB1-NUAK1 signaling axis. LKB1, a tumor suppressor, acts as an upstream kinase that phosphorylates and activates NUAK1. Activated NUAK1, in turn, phosphorylates downstream substrates such as MYPT1, influencing cellular processes like adhesion, migration, and proliferation. This compound acts by directly inhibiting the kinase activity of NUAK1, thereby blocking the downstream signaling cascade.

Experimental Protocols

This section details the methodologies used to characterize the biological activity of this compound.

In Vitro Kinase Assay

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against NUAK1 and other kinases.

Protocol:

-

Purified recombinant GST-tagged NUAK1 and GST-tagged NUAK2 are used as the enzyme source.

-

The kinase reaction is initiated in a buffer containing [γ-³²P]ATP and a substrate peptide (e.g., Sakamototide).

-

Varying concentrations of this compound are added to the reaction mixture. A DMSO control is run in parallel.

-

The reactions are incubated at 30°C for a defined period (e.g., 30 minutes).[5][6]

-

The reaction is terminated by spotting the mixture onto P81 phosphocellulose paper.[5][6]

-

The P81 papers are washed multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.[5][6]

-

The amount of ³²P incorporated into the substrate is quantified using Cerenkov counting.[5][6]

-

The percentage of kinase activity relative to the DMSO control is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]

- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | AMPK | TargetMol [targetmol.com]

- 7. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

HTH-01-015 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-015 is a potent and highly selective small molecule inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and its effects on cellular processes. Detailed experimental protocols for key assays and quantitative data on the inhibitor's selectivity are presented to support further research and drug development efforts.

The this compound Signaling Pathway

The primary signaling pathway influenced by this compound involves the LKB1 tumor suppressor kinase and its downstream target, NUAK1. LKB1 directly phosphorylates and activates NUAK1.[1][2] Activated NUAK1, in turn, phosphorylates a variety of downstream substrates, with the most well-characterized being Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2] Phosphorylation of MYPT1 at Serine 445 by NUAK1 leads to the inhibition of myosin phosphatase activity, which has implications for cell adhesion, migration, and proliferation.[1][2] this compound exerts its effects by directly inhibiting the kinase activity of NUAK1, thereby preventing the phosphorylation of its downstream targets.

Quantitative Data

This compound is a highly selective inhibitor of NUAK1. The following tables summarize its inhibitory activity and selectivity.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| NUAK1 | 100 | [2] |

| NUAK2 | >10,000 | [2] |

Table 2: Kinase Selectivity Profile of this compound (1 µM)

| Kinase Family | Kinase | % Inhibition |

| AMPK Family | NUAK1 | >90 |

| NUAK2 | <10 | |

| AMPK (α1β1γ1) | <10 | |

| BRSK1 | <10 | |

| BRSK2 | <10 | |

| MARK1 | <10 | |

| MARK2 | <10 | |

| MARK3 | <10 | |

| MARK4 | <10 | |

| SIK1 | <10 | |

| SIK2 | <10 | |

| SIK3 | <10 | |

| Other Kinases | LKB1 | <10 |

| 138 other kinases | <10 |

Data adapted from Banerjee et al., 2014. The full list of 139 kinases can be found in the supplementary materials of the original publication.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro NUAK1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against NUAK1.

Materials:

-

Recombinant active NUAK1 protein

-

Sakamototide peptide substrate (ALNRTSSDSALHRRR)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant NUAK1, and Sakamototide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.

Western Blot for p-MYPT1 (Ser445)

This protocol is to assess the in-cell activity of this compound by measuring the phosphorylation of its downstream target, MYPT1.

Materials:

-

HEK293 cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-MYPT1 (Ser445) and anti-total MYPT1

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate HEK293 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO) for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-p-MYPT1 (Ser445) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-total MYPT1 antibody as a loading control.

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

U2OS cells (or other migratory cell line)

-

This compound

-

Culture plates or inserts for creating a defined gap

-

Microscope with live-cell imaging capabilities (or for taking images at time points)

Procedure:

-

Seed U2OS cells to create a confluent monolayer.

-

Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or a culture insert.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing this compound (or DMSO).

-

Acquire images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Cell Invasion (Matrigel) Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

-

U2OS cells

-

This compound

-

Transwell inserts with an 8 µm pore size

-

Matrigel basement membrane matrix

-

Serum-free media and media with a chemoattractant (e.g., 10% FBS)

-

Crystal violet stain

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend U2OS cells in serum-free media containing this compound (or DMSO).

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add media containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the insert with crystal violet.

-

Count the number of stained cells in multiple fields of view using a microscope.

-

Compare the number of invading cells in the this compound-treated group to the control group.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of NUAK1. Its high selectivity makes it superior to less specific inhibitors for dissecting the specific roles of NUAK1 in cellular processes such as proliferation, migration, and invasion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the this compound signaling pathway and its potential therapeutic applications.

References

HTH-01-015: A Deep Dive into its Selectivity as a NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and mechanism of action of HTH-01-015, a potent and highly specific inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5. Understanding the precise targeting of this compound is crucial for its application as a chemical probe in basic research and for its potential therapeutic development.

Core Selectivity Profile

This compound distinguishes itself through its remarkable selectivity for NUAK1 over other kinases, including the closely related NUAK2. This specificity is essential for dissecting the distinct biological roles of NUAK1.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a broad panel of kinases, demonstrating its focused effect.

| Target Kinase | IC50 | Fold Selectivity (vs. NUAK2) |

| NUAK1 | 100 nM[1][2][3][4][5] | >100-fold[1][4] |

| NUAK2 | >10 µM[1][2] | - |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Furthermore, profiling against a panel of 139 other protein kinases revealed no significant inhibition by this compound, underscoring its exceptional selectivity.[2][3][5]

Mechanism of Action and Cellular Effects

This compound exerts its effects by directly inhibiting the catalytic activity of NUAK1. This inhibition leads to a cascade of downstream cellular consequences, primarily through the modulation of NUAK1's key substrate, MYPT1 (Myosin Phosphatase Targeting Subunit 1).

Signaling Pathway

The LKB1 tumor suppressor kinase acts as an upstream activator of NUAK1.[1][2][3] Once activated, NUAK1 phosphorylates MYPT1 at Serine 445.[1][2][3] this compound blocks this phosphorylation event, which has been shown to impact several cellular processes.

Cellular Consequences of NUAK1 Inhibition

In various cell lines, the inhibition of NUAK1 by this compound has been demonstrated to:

-

Suppress MYPT1 Phosphorylation: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of MYPT1 at Ser445.[1][2][3]

-

Inhibit Cell Proliferation: this compound has been shown to reduce the proliferation of U2OS and mouse embryonic fibroblast (MEF) cells to a similar extent as NUAK1 knockdown or knockout.[1][2]

-

Impede Cell Migration: Wound-healing assays have demonstrated that this compound significantly inhibits the migration of MEFs.[2][5]

-

Reduce Cell Invasion: In 3D Matrigel Transwell invasion assays, this compound markedly inhibits the invasive potential of U2OS cells.[1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the selectivity and effects of this compound.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified NUAK1.

Methodology:

-

Reaction Setup: In a 50 µL reaction volume, purified GST-tagged NUAK1 is combined with its substrate, Sakamototide, and [γ-³²P]ATP.[4]

-

Inhibitor Addition: Varying concentrations of this compound or a DMSO control are added to the reaction mixture.

-

Incubation: The reactions are incubated for 30 minutes at 30°C to allow for kinase activity.[4]

-

Termination: The reaction is stopped by spotting 40 µL of the mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.[4]

-

Washing: The P81 papers are washed three times with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP, followed by an acetone rinse.[4]

-

Quantification: The amount of ³²P incorporated into the Sakamototide substrate is quantified by Cerenkov counting.[4] The results are typically expressed as the percentage of kinase activity relative to the DMSO control.

Cell Proliferation Assay

This assay assesses the impact of this compound on the growth rate of cultured cells.

Methodology:

-

Cell Seeding: U2OS cells (2000 cells/well) or MEFs (3000 cells/well) are seeded into 96-well plates.[1][4]

-

Treatment: The cells are treated with this compound (typically at 10 µM) or a vehicle control (DMSO).

-

Quantification: Cell proliferation is measured using a colorimetric method, such as the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay, according to the manufacturer's instructions.[4]

3D Matrigel Transwell Invasion Assay

This assay evaluates the effect of this compound on the ability of cells to invade through a basement membrane matrix.

Methodology:

-

Cell Preparation: U2OS cells are serum-deprived for 2 hours and then detached.[1]

-

Chamber Setup: 2.5 x 10⁵ cells are suspended in DMEM containing 1% (w/v) BSA and added to the upper chamber of a growth-factor-reduced Matrigel invasion chamber.[1]

-

Chemoattractant: The lower well contains DMEM with 10% (v/v) FBS as a chemoattractant.[1]

-

Treatment: this compound (typically at 10 µM) or a vehicle control is added to the upper chamber.

-

Incubation: The chambers are incubated to allow for cell invasion through the Matrigel.

-

Analysis: The number of cells that have invaded to the lower surface of the membrane is quantified, often by staining and microscopy.

Summary

This compound is a highly selective and potent inhibitor of NUAK1. Its specificity allows for the precise investigation of NUAK1's functions in cellular processes such as proliferation, migration, and invasion. The detailed experimental protocols provided herein serve as a guide for researchers utilizing this compound to further elucidate the roles of NUAK1 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

HTH-01-015: A Technical Guide to its Role in Cell Adhesion Through NUAK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-015 is a potent and highly selective small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] Emerging research has identified a critical role for the LKB1-NUAK1 signaling axis in the regulation of fundamental cellular processes, including cell adhesion, migration, and invasion.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell adhesion, and detailed experimental protocols for studying its activity.

Introduction to this compound

This compound is a chemical probe that allows for the acute and specific inhibition of NUAK1, enabling the dissection of its cellular functions.[2][5] Unlike broader-spectrum kinase inhibitors, this compound offers remarkable selectivity, making it an invaluable tool for studying NUAK1-dependent signaling pathways.[2][3] Its ability to phenocopy genetic knockout of NUAK1 in cell-based assays underscores its utility in validating the role of this kinase in various biological contexts, particularly in cancer cell biology where NUAK1 has been implicated in promoting invasion and proliferation.[2]

Mechanism of Action: The LKB1-NUAK1-MYPT1 Signaling Pathway

NUAK1 is activated by the tumor suppressor kinase LKB1.[2][3] Once activated, NUAK1 phosphorylates a variety of downstream substrates. One of the most well-characterized substrates in the context of cell adhesion and migration is the Myosin Phosphatase-Targeting Subunit 1 (MYPT1).[1][2] this compound exerts its effects by directly inhibiting the kinase activity of NUAK1, thereby preventing the phosphorylation of MYPT1 at Serine 445.[1][2][3] This signaling cascade is crucial for the regulation of myosin phosphatase complexes and, consequently, the dynamics of the actin cytoskeleton that are fundamental to cell adhesion and motility.[2]

Figure 1: this compound inhibits the LKB1-NUAK1 signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through in vitro kinase assays.

| Target | IC50 | Selectivity | Reference |

| NUAK1 | 100 nM | >100-fold vs NUAK2 | [1][2][6] |

| NUAK2 | >10 µM | - | [1][2] |

Table 1: In vitro inhibitory potency of this compound.

In cell-based assays, a concentration of 10 µM this compound has been demonstrated to effectively inhibit cell migration, invasion, and proliferation in various cell lines, including mouse embryonic fibroblasts (MEFs) and human osteosarcoma (U2OS) cells.[1][2][7]

| Cell Line | Assay | Concentration | Effect | Reference |

| U2OS | 3D Matrigel Invasion | 10 µM | Marked inhibition of invasion | [1][2] |

| MEFs | Wound-Healing | 10 µM | Significant inhibition of migration | [2][7] |

| U2OS | Proliferation | 10 µM | Suppression of proliferation | [1][2] |

| MEFs | Proliferation | 10 µM | Suppression of proliferation | [1][2] |

Table 2: Effective concentrations of this compound in cell-based assays.

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the IC50 of this compound against purified NUAK1.

Materials:

-

Purified recombinant GST-NUAK1

-

Sakamototide peptide substrate

-

[γ-³²P]ATP

-

This compound

-

P81 phosphocellulose paper

-

50 mM orthophosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing purified GST-NUAK1, the Sakamototide substrate peptide, and varying concentrations of this compound.[6][8]

-

Initiate the kinase reaction by adding [γ-³²P]ATP.[9]

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[6][8]

-

Wash the P81 paper extensively in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[6][8]

-

Perform a final rinse with acetone and allow the paper to air dry.[8]

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter (Cerenkov counting).[6][8]

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.[9]

Figure 2: Workflow for the in vitro kinase assay.

3D Matrigel Transwell Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

U2OS cells

-

Growth-factor-reduced Matrigel invasion chambers (e.g., Corning BioCoat)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

BSA (Bovine Serum Albumin)

-

FBS (Fetal Bovine Serum)

-

This compound or DMSO (vehicle control)

-

Cell dissociation buffer

Procedure:

-

Coat the upper chamber of the Transwell inserts with a layer of growth-factor-reduced Matrigel.

-

Serum-deprive U2OS cells for 2 hours.[1]

-

Detach the cells using a non-enzymatic cell dissociation buffer.[1]

-

Resuspend the cells in DMEM containing 1% BSA.[1]

-

Add 2.5 x 10⁵ cells to the upper chamber of the Matrigel-coated inserts in the presence of 10 µM this compound or DMSO.[1]

-

Add DMEM containing 10% FBS as a chemoattractant to the lower chamber.[1]

-

Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel.

-

After incubation, remove the non-invading cells from the upper surface of the insert.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.

Cell Proliferation Assay

This assay measures the effect of this compound on cell proliferation.

Materials:

-

U2OS cells or MEFs

-

96-well plates

-

CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit (Promega)

-

This compound or DMSO

Procedure:

-

Seed 2,000 U2OS cells or 3,000 MEFs per well in a 96-well plate.[1][6]

-

Allow the cells to adhere overnight.

-

On the day of analysis, add the CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of living cells.

Conclusion

This compound is a specific and potent inhibitor of NUAK1 that serves as a critical tool for investigating the role of this kinase in cell adhesion and migration.[2][5] By disrupting the LKB1-NUAK1-MYPT1 signaling axis, this compound has been shown to effectively impair the invasive and migratory potential of cells in preclinical models.[1][2] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting NUAK1 in diseases characterized by aberrant cell adhesion and motility, such as cancer metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]

- 5. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | AMPK | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HTH-01-015, a Selective NUAK1 Inhibitor

Introduction

HTH-01-015 is a potent and selective inhibitor of NUAK family SnF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cellular processes such as cell proliferation, migration, and invasion.[1][3] this compound serves as a valuable chemical probe for elucidating the biological functions of NUAK1. These application notes provide detailed protocols for utilizing this compound in various cell-based and biochemical assays.

Data Presentation

In Vitro Kinase Inhibition

| Kinase | IC50 | Fold Selectivity (NUAK2/NUAK1) |

| NUAK1 | 100 nM | >100 |

| NUAK2 | >10 µM |

Table 1: Inhibitory activity of this compound against NUAK1 and NUAK2 kinases.[1]

Cellular Activity

| Cell Line | Assay | Concentration | Effect |

| U2OS | Proliferation | 10 µM | Suppression of proliferation |

| U2OS | Invasion (3D Matrigel) | 10 µM | Marked inhibition of invasiveness |

| U2OS | MYPT1 Phosphorylation (Ser445) | 10 µM | Inhibition of phosphorylation |

| Mouse Embryonic Fibroblasts (MEFs) | Proliferation | 10 µM | Suppression of proliferation |

| Mouse Embryonic Fibroblasts (MEFs) | MYPT1 Phosphorylation (Ser445) | 10 µM | Inhibition of phosphorylation |

| A549 | Proliferation (MTT Assay) | 0.03 - 3 µM | Dose-dependent inhibition of cell viability |

| MDCK | Tight Junction Assembly | 1 µM | - |

| MDCK | Cell Migration (Scratch Assay) | 5 µM | Inhibition of wound closure |

Table 2: Cellular effects of this compound in various cell lines and assays.[1][2][3]

Signaling Pathway

The LKB1 tumor suppressor kinase activates NUAK1. Once activated, NUAK1 phosphorylates its substrate, Myosin Phosphatase Targeting Subunit 1 (MYPT1), at Serine 445. This compound selectively inhibits the kinase activity of NUAK1, thereby preventing the phosphorylation of MYPT1 and affecting downstream cellular processes.

Caption: this compound inhibits the LKB1-NUAK1 signaling pathway.

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Experiments (e.g., Cell Culture):

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be made by dissolving 4.69 mg of this compound in 1 mL of DMSO.[4] Sonication may be used to aid dissolution.

-

Store the stock solution at -80°C for long-term storage (up to 1 year) or at 4°C for frequent use (up to 1 week).[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

-

For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).

For In Vivo Experiments:

A common formulation for in vivo use is a solution containing DMSO, PEG300, Tween-80, and saline.

-

Prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]

-

To prepare a 1 mL working solution, sequentially add and mix the following components:

-

Ensure the solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] It is recommended to prepare the in vivo working solution fresh on the day of use.[1]

In Vitro NUAK1 Kinase Assay

This protocol is adapted from a method using the incorporation of radioactive ³²P into a substrate peptide.

Materials:

-

Purified GST-tagged NUAK1

-

Sakamototide substrate peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

-

This compound

-

P81 phosphocellulose paper

-

50 mM orthophosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare kinase reactions in a 50 µL final volume.

-

Add the desired concentrations of this compound (or DMSO as a vehicle control) to the reaction mix containing purified GST-NUAK1 and Sakamototide.

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., 100 µM, ~500 c.p.m./pmol).[3]

-

Incubate the reactions for 30 minutes at 30°C.[4]

-

Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 paper.[4]

-

Immediately immerse the P81 papers in 50 mM orthophosphoric acid.

-

Wash the papers three times in 50 mM orthophosphoric acid, followed by a single rinse in acetone.[4]

-

Allow the papers to air dry.

-

Quantify the incorporation of ³²P into the substrate using Cerenkov counting.[4]

-

Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Caption: Workflow for the in vitro NUAK1 kinase assay.

Cell Proliferation (MTT) Assay

Materials:

-

A549 cells (or other suitable cell line)

-

RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound

-

MTT reagent (5 mg/mL)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 2,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) in triplicate.[2] Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]

-

Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.[2]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.[2]

3D Matrigel Transwell Invasion Assay

Materials:

-

U2OS cells

-

DMEM with 1% (w/v) BSA and 10% (v/v) FBS

-

Matrigel-coated Transwell invasion chambers

-

This compound

-

Reastain Quick-Diff kit (or similar staining solution)

-

Microscope

Procedure:

-

Serum-deprive U2OS cells for 2 hours.[1]

-

Detach the cells using a non-enzymatic cell dissociation buffer.[1]

-

Resuspend 2.5 x 10⁵ cells in DMEM containing 1% (w/v) BSA and add them to the upper chambers of the Matrigel-coated Transwells.[1]

-

Add DMEM containing 10% (v/v) FBS as a chemoattractant to the lower wells.[1]

-

Treat the cells by adding 10 µM this compound (or DMSO control) to both the upper and lower chambers.[1]

-

Incubate the chambers for 16 hours at 37°C in a 5% CO₂ incubator.[1]

-

Remove the non-invaded cells from the upper surface of the filter by scraping with a cotton swab.[1]

-

Fix and stain the cells that have invaded to the lower surface of the filter.[1]

-

Capture images of the stained cells (e.g., at ×10 magnification) and quantify the number of invaded cells.[1]

Western Blotting for MYPT1 Phosphorylation

Materials:

-

U2OS cells or MEFs

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-MYPT1 (Ser445) and anti-total MYPT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with 10 µM this compound or DMSO for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-MYPT1 (Ser445).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

-

Quantify the band intensities using densitometry and calculate the ratio of p-MYPT1 to total MYPT1.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | AMPK | TargetMol [targetmol.com]

HTH-01-015 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] It exhibits an IC50 value of 100 nM for NUAK1 and displays over 100-fold selectivity against the closely related NUAK2.[1][2][4] This remarkable specificity makes this compound an invaluable chemical probe for elucidating the cellular functions of NUAK1 and for investigating its potential as a therapeutic target in various diseases, including cancer.[3][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| NUAK1 | 100 nM | In vitro kinase assay with [γ-³²P]ATP and Sakamototide substrate. | [1][2][4] |

| NUAK2 | >10 µM | In vitro kinase assay with [γ-³²P]ATP and Sakamototide substrate. | [2][4] |

Cellular Activity of this compound

| Cell Line | Assay Type | Concentration | Effect | Reference |

| U2OS | Proliferation | 10 µM | Inhibition of cell proliferation, comparable to NUAK1 shRNA knockdown. | [2][3] |

| MEFs | Proliferation | 10 µM | Inhibition of cell proliferation, comparable to NUAK1 knockout. | [2][3] |

| MEFs | Migration | 10 µM | Significant inhibition of cell migration in a wound-healing assay. | [2][3] |

| U2OS | Invasion | 10 µM | Marked inhibition of cell invasion in a 3D Matrigel assay. | [2][3] |

| HEK-293 | Phosphorylation | 10 µM | Suppression of NUAK1-mediated MYPT1 phosphorylation at Ser445. | [1][2] |

| U2OS | Cell Cycle | 3 µM | ~50% reduction in the S-phase population and inhibition of mitotic entry. | [5] |

Signaling Pathway

The LKB1 tumor suppressor kinase activates NUAK1, which in turn phosphorylates downstream substrates such as MYPT1 (myosin phosphate-targeting subunit 1) at Ser445.[2][3] This phosphorylation event is implicated in the regulation of cell adhesion, migration, and proliferation. This compound selectively inhibits NUAK1, thereby blocking the phosphorylation of its substrates and affecting these cellular processes.

Caption: LKB1-NUAK1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against NUAK1 kinase activity.

Materials:

-

Purified recombinant GST-NUAK1

-

Sakamototide peptide substrate

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

50 mM orthophosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, GST-NUAK1, and Sakamototide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.[1]

-

Immediately immerse the P81 paper in 50 mM orthophosphoric acid.[1]

-

Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final wash with acetone.[1]

-

Allow the P81 paper to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.

Caption: In Vitro Kinase Assay Workflow.

Western Blot for MYPT1 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of the NUAK1 substrate, MYPT1, in cultured cells.

Materials:

-

Cell line of interest (e.g., U2OS, HEK-293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[2]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cultured cells using a colorimetric assay.

Materials:

-

Cell line of interest (e.g., U2OS, MEFs)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit or similar MTS/MTT-based assay.[1][4]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2000 cells/well for U2OS, 3000 cells/well for MEFs).[1][4]

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO.

-

Incubate the plate for the desired duration (e.g., 5 days).[1][2]

-

Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Cell Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells using a Matrigel-coated Transwell system.

Materials:

-

Invasive cell line (e.g., U2OS)

-

Serum-free cell culture medium with 1% BSA

-

Complete cell culture medium with 10% FBS (chemoattractant)

-

This compound

-

Matrigel™ invasion chambers (e.g., BD Biosciences, 24-well format).[2]

-

Cotton swabs

-

Fixation and staining reagents (e.g., Reastain Quick-Diff kit).[2]

-

Microscope

Procedure:

-

Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

-

Serum-starve the cells for 2 hours.[2]

-

Harvest the cells and resuspend them in serum-free medium containing 1% BSA at a density of 2.5 x 10⁵ cells/mL.[2]

-

Add this compound or DMSO to the cell suspension.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add complete medium with 10% FBS (and this compound or DMSO) to the lower chamber as a chemoattractant.[2]

-

Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.[2]

-

After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[2]

-

Fix and stain the invaded cells on the lower surface of the membrane.[2]

-

Count the number of invaded cells in several microscopic fields and calculate the average.

Caption: Cell Invasion Assay Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

Application Notes and Protocols: HTH-01-015

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5.[1][2][3] It exhibits an IC50 of 100 nM for NUAK1 and demonstrates over 100-fold selectivity against the related kinase NUAK2.[1][2] This remarkable selectivity makes this compound a valuable chemical probe for elucidating the specific biological roles of NUAK1 in various cellular processes.[4][5] NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is activated by the tumor suppressor kinase LKB1 and has been implicated in cell adhesion, migration, proliferation, and invasion.[4][5]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, recommended cell culture concentrations, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of NUAK1.[4] By binding to the kinase domain, it blocks the phosphorylation of downstream substrates. One of the most well-characterized substrates of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[4][5] this compound effectively inhibits the phosphorylation of MYPT1 at Ser445 in a dose-dependent manner in various cell lines.[4][6] This inhibition of the NUAK1-MYPT1 signaling axis disrupts cellular processes such as cell migration and adhesion.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Notes | Reference |

| NUAK1 | 100 nM | Highly selective over NUAK2. | [1][2] |

| NUAK2 | >10 µM | Demonstrates >100-fold selectivity for NUAK1. | [1] |

| Other Kinases | No significant inhibition | Tested against a panel of 139 other protein kinases. | [4][6] |

Table 2: Recommended Working Concentrations for Cell-Based Assays

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| U2OS | Proliferation | 10 µM | Suppression of proliferation. | [1][2] |

| U2OS | Invasion (3D Matrigel) | 10 µM | Marked inhibition of invasiveness. | [1][4][6] |

| Mouse Embryonic Fibroblasts (MEFs) | Proliferation | 10 µM | Suppression of proliferation. | [1][2] |

| Mouse Embryonic Fibroblasts (MEFs) | Migration (Wound-healing) | 10 µM | Significant inhibition of cell migration. | [4][6] |

| HEK-293 | MYPT1 Phosphorylation | 3-10 µM | Maximal suppression of MYPT1 Ser445 phosphorylation. | [4] |

| WPMY-1 | Proliferation | 10 µM | Reduction in proliferation rate. | [8] |

| WPMY-1 | Viability | 10 µM | Decreased cell viability. | [8] |

| WPMY-1 | Colony Formation | 2.5 µM - 10 µM | Reduction in colony formation. | [8] |

Signaling Pathway

The signaling pathway involving this compound centers on the LKB1 tumor suppressor kinase and its downstream target, NUAK1.

Caption: this compound inhibits NUAK1, blocking MYPT1 phosphorylation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is adapted for U2OS and MEF cell lines.[1][2]

Materials:

-

U2OS or MEF cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000 cells/well for U2OS or 3,000 cells/well for MEFs in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

The following day, treat the cells with the desired concentrations of this compound (e.g., a final concentration of 10 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the cells for 5 days.

-

On day 5, perform the cell proliferation assay according to the manufacturer's instructions for the CellTiter 96 AQueous kit.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Protocol 2: 3D Matrigel Invasion Assay

This protocol is designed for assessing the invasive potential of U2OS cells.[1][4]

Materials:

-

U2OS cells

-

Serum-free DMEM with 1% BSA

-

DMEM with 10% FBS (chemoattractant)

-

Growth-factor-reduced Matrigel invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

-

Serum-deprive U2OS cells for 2 hours.

-

Detach the cells using a non-enzymatic cell dissociation buffer.

-

Resuspend the cells in serum-free DMEM containing 1% BSA at a concentration of 2.5 x 10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the Matrigel inserts in triplicate. Include this compound (e.g., 10 µM) or vehicle control in the cell suspension.

-

Add DMEM containing 10% FBS to the lower wells of the plate to act as a chemoattractant.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several fields of view using a microscope.

-

Quantify the results and compare the number of invading cells in the this compound-treated group to the control group.

Protocol 3: Western Blotting for MYPT1 Phosphorylation

This protocol is for detecting the inhibition of NUAK1 activity in cells.[4]

Materials:

-

HEK-293 cells (or other suitable cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total MYPT1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Plate HEK-293 cells and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).

-

To induce MYPT1 phosphorylation, cells can be detached using EDTA prior to lysis.[4]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total MYPT1 to confirm equal protein loading.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a specific cell line.

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound is a highly selective and potent NUAK1 inhibitor that serves as an invaluable tool for investigating the physiological and pathological roles of NUAK1. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of targeting NUAK1 in various diseases, including cancer.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of WZ4003 and this compound as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]

Application Notes and Protocols: HTH-01-015 Stock Solution Preparation and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] It demonstrates high selectivity for NUAK1 over NUAK2 and a panel of other kinases.[3][4] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cellular processes such as cell adhesion, migration, proliferation, and invasion.[1][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Name | 5,13-Dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b][1][2]diazepin-6-one[3] |

| Molecular Formula | C₂₆H₂₈N₈O[3] |

| Molecular Weight | 468.55 g/mol [6] |

| CAS Number | 1613724-42-7 |

| Purity | ≥98%[3] |

| IC₅₀ | ~100 nM for NUAK1[1][3][4][6][7] |

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock and working solutions.

| Solvent | Maximum Concentration |

| DMSO | ≥ 23.45 mg/mL (up to 100 mM)[6][8] |

| Ethanol | Up to 100 mM[3] |

| Water | Insoluble[6] |

| Formulation 1 | ≥ 2.5 mg/mL (5.34 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2] |

| Formulation 2 | ≥ 2.5 mg/mL (5.34 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1][2] |

| Formulation 3 | ≥ 2.5 mg/mL (5.34 mM) in 10% DMSO, 90% Corn Oil[1][2] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.

Materials:

-

This compound powder

-